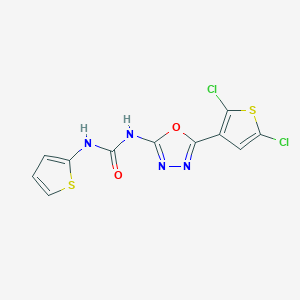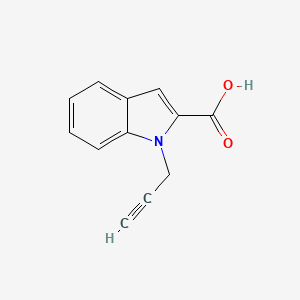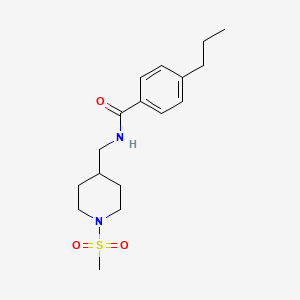![molecular formula C18H20N2O2S B2755982 1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine CAS No. 477869-45-7](/img/structure/B2755982.png)
1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine is a chemical compound known for its potential biological activity and various applications in scientific research. It is characterized by the presence of a pyrrolidine ring attached to a benzyl group, which is further substituted with a 4-methylphenylsulfanyl and a 3-nitro group.
准备方法
The synthesis of 1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine involves several steps, typically starting with the preparation of the benzyl intermediate. The synthetic route may include the following steps:
Thioether Formation: The 4-methylphenylsulfanyl group is introduced via a thioether formation reaction, often using a thiol and an appropriate base.
Pyrrolidine Attachment: The final step involves the attachment of the pyrrolidine ring to the benzyl intermediate, which can be achieved through nucleophilic substitution reactions.
Industrial production methods for this compound would involve scaling up these reactions while ensuring optimal reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The benzyl group can undergo substitution reactions, where the nitro or sulfanyl groups are replaced with other functional groups. Reagents such as halogens or nucleophiles are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studying biochemical pathways and interactions.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfanyl group may interact with thiol-containing proteins. These interactions can modulate biochemical pathways and cellular processes.
相似化合物的比较
Similar compounds to 1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine include:
1-{4-[(4-Methylphenyl)sulfanyl]-3-aminobenzyl}pyrrolidine: This compound has an amino group instead of a nitro group, which may alter its reactivity and biological activity.
1-{4-[(4-Methylphenyl)sulfanyl]-3-chlorobenzyl}pyrrolidine:
1-{4-[(4-Methylphenyl)sulfanyl]-3-hydroxybenzyl}pyrrolidine: The hydroxy group introduces different hydrogen-bonding capabilities and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-[[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-14-4-7-16(8-5-14)23-18-9-6-15(12-17(18)20(21)22)13-19-10-2-3-11-19/h4-9,12H,2-3,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEZYKPYNGDETM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)CN3CCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
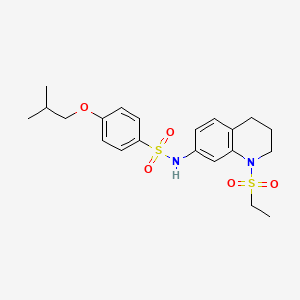
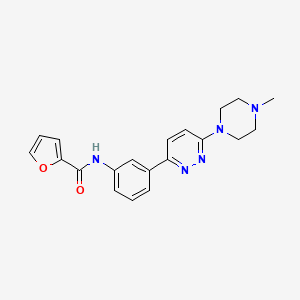
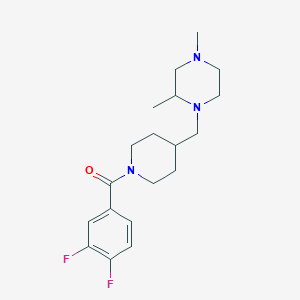
![3-Methyl-5-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2755907.png)
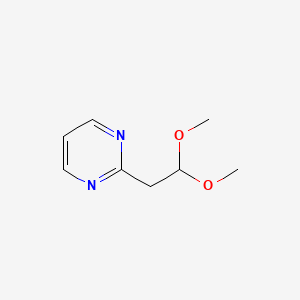
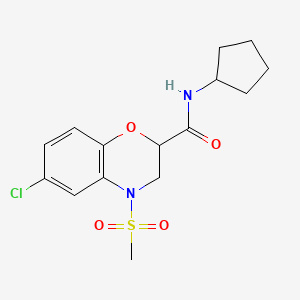
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide](/img/structure/B2755910.png)
![4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2755911.png)
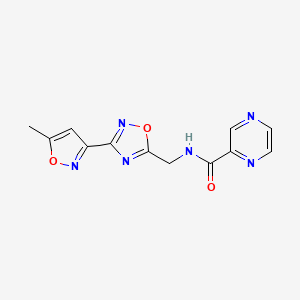

![4-{[(2-Thienylcarbonyl)oxy]imino}-6,7-dihydro-1-benzofuran](/img/structure/B2755916.png)
